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7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-2-amine

Cat. No.: B11889807
M. Wt: 213.03 g/mol
InChI Key: KTMOPWPITPACKH-UHFFFAOYSA-N
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Description

The pyrrolo[3,2-d]pyrimidine system is a fused heterocyclic compound, meaning it is constructed from two different ring structures fused together—in this case, a pyrrole (B145914) ring and a pyrimidine (B1678525) ring. acs.org This fusion of a five-membered pyrrole ring with a six-membered pyrimidine ring creates a bicyclic structure that is a key component in a variety of biologically significant molecules. acs.orgresearchgate.net These scaffolds are of particular importance as they are considered purine (B94841) analogues, sharing structural similarities with the fundamental components of DNA and RNA. mdpi.com

The versatility of the pyrrolopyrimidine core allows for extensive chemical modification. acs.org Researchers can introduce different functional groups at various positions on the rings, leading to a vast library of derivatives with diverse electronic and steric properties. These modifications are crucial for fine-tuning the molecule's interactions with biological targets. researchgate.net

The introduction of halogen atoms—such as bromine, chlorine, fluorine, and iodine—into the pyrrolopyrimidine scaffold is a strategic move in synthetic organic chemistry. youtube.com Halogenated organic compounds often exhibit enhanced biological activity and can serve as versatile intermediates for further chemical transformations. nih.gov The presence of a halogen, like the bromine atom in 7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-2-amine, provides a reactive handle for chemists. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions, such as the Suzuki-Miyaura coupling. mdpi.comacs.org This capability is instrumental in building more complex molecules and exploring structure-activity relationships (SAR). nih.gov

Recent studies have highlighted the potential of halogenated pyrrolopyrimidines as antiproliferative agents. nih.gov The strategic placement of halogens can influence a compound's potency and selectivity, making them valuable tools in the development of new therapeutic leads. nih.gov

The pyrrolopyrimidine scaffold can exist in different isomeric forms, depending on the points of fusion between the pyrrole and pyrimidine rings. The main isomers are pyrrolo[2,3-d]pyrimidines (also known as 7-deazapurines), pyrrolo[3,2-d]pyrimidines, and pyrrolo[3,4-d]pyrimidines. acs.org Each isomer possesses a unique arrangement of nitrogen atoms, which in turn influences its chemical reactivity and biological activity.

This compound belongs to the pyrrolo[3,2-d]pyrimidine family. Its specific structure is defined by the bromine atom at the 7-position and an amine group at the 2-position of the fused ring system. The "5H" designation indicates that the nitrogen at position 5 of the pyrrole ring bears a hydrogen atom.

To illustrate the diversity within this class of compounds, the table below lists several related pyrrolopyrimidine derivatives.

Compound NameCAS NumberMolecular Formula
This compoundNot AvailableC₆H₅BrN₄
5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine1556457-89-6C₆H₅BrN₄
7-Bromo-5H-pyrrolo[3,2-d]pyrimidine1378816-68-2C₆H₄BrN₃
7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-4-amine1311275-33-8C₆H₅BrN₄
2-Bromo-5H-pyrrolo[2,3-b]pyrazine875781-43-4C₆H₄BrN₃

This table presents a selection of related compounds to highlight the structural variations within the broader class of brominated pyrrolopyrimidines and their isomers.

The academic research surrounding this compound and its analogues is primarily focused on their synthetic utility and potential as biologically active agents. The presence of the bromine atom makes it a valuable building block for creating more complex molecules with potential therapeutic applications.

Research has shown that derivatives of the pyrrolo[3,2-d]pyrimidine scaffold can exhibit a range of biological activities, including antibacterial and anticancer properties. nih.govauctoresonline.org For instance, certain halogenated pyrrolo[3,2-d]pyrimidines have demonstrated antiproliferative activity in various cancer cell lines. nih.gov

Future research directions will likely involve:

Expansion of Chemical Space: Utilizing the bromo-substituent to synthesize a wider array of derivatives through cross-coupling reactions. This will allow for a more thorough exploration of the structure-activity relationship.

Biological Screening: Testing new derivatives against a broader range of biological targets to identify novel therapeutic applications. This could include screening for activity against different types of cancer, bacteria, and viruses.

Mechanism of Action Studies: For compounds that show promising biological activity, detailed studies will be necessary to understand how they function at a molecular level.

The continued exploration of this compound and its derivatives holds significant promise for the discovery of new chemical entities with valuable properties for both synthetic chemistry and medicinal applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5BrN4 B11889807 7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-2-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H5BrN4

Molecular Weight

213.03 g/mol

IUPAC Name

7-bromo-5H-pyrrolo[3,2-d]pyrimidin-2-amine

InChI

InChI=1S/C6H5BrN4/c7-3-1-9-4-2-10-6(8)11-5(3)4/h1-2,9H,(H2,8,10,11)

InChI Key

KTMOPWPITPACKH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NC(=NC=C2N1)N)Br

Origin of Product

United States

Chemical Reactivity and Derivatization Studies of 7 Bromo 5h Pyrrolo 3,2 D Pyrimidin 2 Amine

Transformations Involving the C7 Bromine Atom

The bromine atom at the 7-position of the pyrrolo[3,2-d]pyrimidine core is a key site for chemical modification, primarily through substitution and coupling reactions. This reactivity allows for the introduction of a wide array of functional groups, significantly expanding the chemical diversity of its derivatives.

Nucleophilic Aromatic Substitution Reactions

The C7 bromine atom can be displaced by various nucleophiles. For example, it can be substituted by amines, thiols, or alkoxides to yield the corresponding 7-substituted-5H-pyrrolo[3,2-d]pyrimidin-2-amine derivatives. The reaction with ammonia (B1221849) can produce 7-amino-5H-pyrrolo[3,2-d]pyrimidine. These reactions are fundamental in functionalizing the pyrrolo[3,2-d]pyrimidine scaffold.

In a related pyrrolo[2,3-d]pyrimidine system, nucleophilic substitution has been used to introduce various substituents at the N-7 position. nih.gov For instance, after iodination of the C-5 position, the N-7 position can be alkylated using reagents like (bromomethyl)cyclopropane (B137280) in the presence of a base such as cesium carbonate in DMF. nih.gov

Cross-Coupling Reactions (e.g., Suzuki-Miyaura coupling)

The bromine atom at the C7 position makes the compound a suitable substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for forming carbon-carbon bonds by coupling the bromo-pyrimidine with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. libretexts.org

The general mechanism for Suzuki-Miyaura coupling involves three main steps:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (in this case, 7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-2-amine) to form a palladium(II) species. libretexts.org

Transmetalation: The organic group from the organoboron compound is transferred to the palladium(II) complex. This step is often facilitated by a base. libretexts.org

Reductive Elimination: The coupled product is eliminated from the palladium complex, regenerating the palladium(0) catalyst. libretexts.org

This methodology has been successfully applied to similar heterocyclic systems. For instance, Suzuki-Miyaura coupling has been used to introduce aryl substituents at the C-5 position of 7H-pyrrolo[2,3-d]pyrimidines. nih.gov In these cases, an iodinated precursor was coupled with various boronic acids using a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) and an aqueous sodium carbonate solution. nih.gov This highlights the utility of palladium-catalyzed cross-coupling for functionalizing the pyrrole (B145914) portion of the fused ring system.

Table 1: Examples of Suzuki-Miyaura Coupling Reactions on Related Pyrrolopyrimidine Systems

Starting MaterialCoupling PartnerCatalyst/BaseProductYieldReference
7-Alkyl-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-aminesAryl boronic acidsPd(PPh₃)₄ / Na₂CO₃7-Alkyl-5-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines35-76% nih.gov
5-BromoindolePhenylboronic acidPd-Nanoparticles / K₃PO₄5-Phenylindole- nih.gov
3-Bromo-2-methyl-2,1-borazaronaphthalenePotassium alkenyltrifluoroboratesPd(OAc)₂ / RuPhos3-Alkenyl-2-methyl-2,1-borazaronaphthalenesup to 90% nih.gov
1-Bromo-2-naphthoatesNaphthylboronic acidPQXphos-PdAxially chiral biaryl estersHigh rsc.org

This table presents data from similar reactions on related heterocyclic cores to illustrate the general utility of the Suzuki-Miyaura coupling.

Reactivity of the 2-Amine Group

The 2-amine group on the pyrimidine (B1678525) ring is another key site for chemical modification, allowing for the introduction of various substituents through reactions at the amine nitrogen.

Alkylation and Acylation Reactions at the Amine Nitrogen

The nitrogen atom of the 2-amine group possesses a lone pair of electrons, making it nucleophilic and capable of participating in alkylation and acylation reactions. These reactions lead to the formation of N-alkylated and N-acylated derivatives, respectively. While specific examples for this compound are not detailed in the provided search results, the reactivity of amino groups on similar heterocyclic systems is well-established. For instance, the amino group in 2-aminopyrimidine (B69317) can be modified, and this principle extends to the more complex pyrrolopyrimidine structure. nih.gov

Formation of Imines and Schiff Bases from the Amine

The 2-amine group can react with aldehydes or ketones to form imines, also known as Schiff bases. nih.gov This condensation reaction typically involves the removal of a water molecule. nih.gov The formation of an imine introduces a C=N double bond, which can be a site for further chemical transformations or can be a key structural feature in the final target molecule. nih.gov For instance, in the synthesis of some pyrrolo[2,3-d]pyrimidine derivatives, a hydrazide was reacted with various halogen-substituted aldehydes to form benzylidene-benzohydrazide derivatives, which contain an imine-like linkage. mdpi.com

Chemical Transformations of the Pyrrolo[3,2-d]pyrimidine Ring System

The pyrrolo[3,2-d]pyrimidine ring system itself can undergo various chemical transformations. These can include reactions that modify the ring structure or introduce substituents at other positions.

The synthesis of functionalized pyrrolo[3,2-d]pyrimidines can be achieved through various strategies. One approach involves the construction of the fused ring system from simpler precursors. For example, 2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine derivatives have been synthesized from 4-oxoproline benzyl (B1604629) esters. nih.gov Another method involves a domino C-N coupling/hydroamination reaction of alkynylated uracils with anilines to form pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones. nih.gov

Furthermore, the pyrrole part of the ring system can be modified. For instance, N-alkylation of the pyrrole nitrogen (at the 5-position) is a common transformation. mdpi.com In some cases, the pyrimidine ring can be activated for further reactions. For example, treatment with reagents like phosphorous oxychloride can facilitate the introduction of other functional groups.

Ring-Opening Reactions of the Pyrrolo[3,2-d]pyrimidine Core

Currently, there is limited specific information available in the public domain detailing the ring-opening reactions of the this compound core. The stability of the fused aromatic system generally requires harsh conditions to cleave the ring structure. However, understanding such reactions is crucial for delineating the compound's degradation pathways and for the synthesis of novel molecular frameworks.

Oxidative and Reductive Transformations of the Heterocycle

The pyrrolo[3,2-d]pyrimidine nucleus can undergo both oxidation and reduction, leading to derivatives with modified electronic and biological properties.

Oxidation: Oxidation of the pyrrolo[3,2-d]pyrimidine system can lead to the formation of the corresponding oxides. Common oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be employed for this purpose. The specific site of oxidation will depend on the reaction conditions and the electronic nature of the substituents present on the heterocyclic core.

Reduction: Reduction reactions can be utilized to remove the bromine atom or saturate portions of the heterocyclic system. Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride are common methods to achieve these transformations. For instance, the bromine atom at the C7 position can be removed through reductive dehalogenation.

Intramolecular Cyclization Pathways to Form Fused Ring Systems

The this compound scaffold is a versatile precursor for the synthesis of more complex, fused heterocyclic systems. Intramolecular cyclization reactions can be designed by introducing appropriate functional groups that can react with either the pyrrole or pyrimidine ring. These reactions are instrumental in building molecular complexity and accessing novel chemical space for drug discovery.

Regioselective Functionalization at Other Positions of the Scaffold

The functionalization of the this compound scaffold at positions other than the bromine-bearing carbon is key to developing a wide array of derivatives with diverse properties.

Electronic and Steric Effects of Substituents on Reactivity

The reactivity of the pyrrolo[3,2-d]pyrimidine core is significantly influenced by the electronic and steric properties of its substituents.

Electronic Effects: The bromine atom at the C7 position is an electron-withdrawing group, which deactivates the pyrrole ring towards electrophilic substitution but also makes the C7 position susceptible to nucleophilic attack, particularly in cross-coupling reactions. The amino group at C2 is an electron-donating group, which activates the pyrimidine ring. The interplay of these groups governs the regioselectivity of further functionalization.

Steric Effects: The size of substituents can hinder the approach of reagents to nearby positions. For example, bulky groups on the pyrrole nitrogen (N5) can influence the reactivity of the adjacent C4 and C6 positions.

Studies on related pyrrolopyrimidine systems have shown that the introduction of a halogen at the C7 position can increase biological activity. nih.gov The larger atomic radius and hydrophobic nature of bromine can enhance binding affinity to biological targets like kinases.

Strategies for Modifying the Pyrrole Moiety

Modifying the pyrrole portion of the this compound scaffold is a key strategy for creating new analogues. nih.gov

N-Substitution at the Pyrrole Ring: The nitrogen atom of the pyrrole ring (N5) can be readily functionalized. nih.gov This is often achieved by deprotonation with a base like sodium hydride (NaH) followed by reaction with an electrophile. nih.gov This approach allows for the introduction of a wide variety of substituents, which can modulate the compound's pharmacokinetic and pharmacodynamic properties. nih.gov

Table 1: Examples of N-Substitution Reactions on Related Pyrrolo[3,2-d]pyrimidine Cores

Starting Material Reagent Product Reference
2,4-dichloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine Benzyl chloromethyl ether, NaH, THF/DMF 5-((Benzyloxy)methyl)-2,4-dichloro-7-iodo-pyrrolo[3,2-d]pyrimidine nih.gov

Halogenation of the Pyrrole Ring: Direct halogenation of the pyrrole ring is another important modification. For instance, bromination or iodination can be achieved using reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) in a suitable solvent like tetrahydrofuran (B95107) (THF). nih.gov

Table 2: Halogenation of the Pyrrolo[3,2-d]pyrimidine Core

Starting Material Reagent Product Yield Reference
2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine N-bromosuccinimide, THF 7-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine 90% nih.gov

Stereoselective and Stereospecific Transformations of this compound Derivatives

Spectroscopic and Advanced Structural Characterization of 7 Bromo 5h Pyrrolo 3,2 D Pyrimidin 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. By analyzing the chemical shifts, coupling constants, and correlations, a detailed picture of the molecular structure can be assembled.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-2-amine is expected to exhibit distinct signals corresponding to each of the non-exchangeable protons in the molecule. The aromatic region would be of particular interest. The proton at position 6 (H-6) of the pyrrole (B145914) ring is anticipated to appear as a singlet, or a doublet if coupled to the N-H proton, in the downfield region of the spectrum. Its chemical shift would be influenced by the adjacent bromine atom at position 7.

The pyrimidine (B1678525) ring possesses a single proton at position 4 (H-4), which would also present as a singlet. The amine protons (-NH₂) at position 2 would likely appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration. The proton on the pyrrole nitrogen (N-H) would also be observable, likely as a broad singlet.

Expected ¹H NMR Chemical Shifts:

ProtonExpected Chemical Shift (ppm)Multiplicity
H-4~8.0-8.5s
H-6~7.5-8.0s or d
-NH (pyrrole)Variable (broad)br s
-NH₂ (amine)Variable (broad)br s

Note: These are estimated values based on related structures. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The carbon atom bonded to the bromine (C-7) is expected to be significantly shifted upfield due to the heavy atom effect of bromine.

The quaternary carbons of the fused ring system (C-3a, C-7a) and the carbon bearing the amino group (C-2) would also have characteristic chemical shifts. The remaining carbon atoms (C-4, C-6) will appear in the aromatic region of the spectrum.

Expected ¹³C NMR Chemical Shifts:

CarbonExpected Chemical Shift (ppm)
C-2~155-160
C-4~140-145
C-3a~130-135
C-6~110-115
C-7~95-105
C-7a~150-155

Note: These are estimated values based on related structures. Actual experimental values may vary.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the molecular ion with high precision. This allows for the calculation of the elemental formula, providing strong evidence for the compound's identity. For this compound (C₆H₅BrN₄), the presence of bromine is a key feature. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, which are present in an approximate 1:1 ratio. This results in a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by two mass units (the M+ and M+2 peaks).

Expected HRMS Data:

IonCalculated m/z
[M+H]⁺ (with ⁷⁹Br)212.9770
[M+H]⁺ (with ⁸¹Br)214.9750

Note: These values are calculated for the protonated molecule.

Ionization Techniques (e.g., APCI-MS, ESI-MS)

To generate ions for mass analysis, various ionization techniques can be utilized.

Electrospray Ionization (ESI-MS): This is a soft ionization technique that is well-suited for polar molecules like this compound. It typically produces protonated molecules [M+H]⁺ with minimal fragmentation, which is ideal for accurate molecular weight determination.

Atmospheric Pressure Chemical Ionization (APCI-MS): APCI is another soft ionization method that can be used for less polar compounds. It also tends to produce protonated molecules and is a viable alternative to ESI for this class of compounds.

The choice of ionization technique will depend on the specific properties of the compound and the analytical goals. Both ESI and APCI are commonly used in the analysis of heterocyclic compounds in pharmaceutical and chemical research.

Vibrational Spectroscopy

Vibrational spectroscopy is a critical tool for the identification of functional groups and the elucidation of molecular structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Raman Spectroscopy

No specific experimental Raman spectroscopy data for this compound could be located in the reviewed literature. Raman spectroscopy would be a valuable complementary technique to FT-IR, particularly for identifying vibrations of the heterocyclic core and the C-Br bond.

Electronic Spectroscopy

Electronic spectroscopy provides insights into the electronic transitions within a molecule and its optical properties.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Specific Ultraviolet-Visible (UV-Vis) absorption spectra for this compound, including details on absorption maxima (λmax), molar absorptivity, and the solvents used for analysis, are not detailed in the available scientific papers. Generally, pyrrolopyrimidine cores exhibit absorption bands in the UV region. For example, a related class of compounds, 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acids, are noted to absorb in the 270–310 nm range, which is attributed to π→π* transitions within the aromatic system. The introduction of the bromine atom and the amino group at specific positions on the 5H-pyrrolo[3,2-d]pyrimidine scaffold would be expected to influence the position and intensity of these absorption bands.

Photoluminescence and Fluorescence Spectroscopy for Optical Properties

There is no specific information regarding the photoluminescence or fluorescence properties of this compound in the reviewed literature. Such studies would be necessary to determine the emission wavelengths, quantum yields, and fluorescence lifetimes, which are crucial for evaluating its potential in optical applications. Research on other brominated and amino-substituted aromatic compounds suggests that the presence of these functional groups can significantly impact the emissive properties of the molecule. mdpi.comnih.gov

X-ray Diffraction Studies

A search of crystallographic databases and the scientific literature did not yield any published single-crystal X-ray diffraction data for this compound. Such a study would be invaluable for definitively confirming its molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. While X-ray crystallography has been used to elucidate the structures of other pyrrolopyrimidine derivatives, this specific compound has not been characterized by this method in the available literature. nih.govnih.gov

Single-Crystal X-ray Diffraction Analysis for Solid-State Structure Elucidation

As of the latest available data, a single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible crystallographic databases. Therefore, experimental data on its crystal system, space group, unit cell dimensions, and precise atomic coordinates are not available.

Were such data available, the analysis would yield a comprehensive structural model of the molecule. This would definitively confirm the planar or near-planar nature of the fused pyrrolo[3,2-d]pyrimidine ring system and provide precise measurements of the covalent bonds within the molecule.

Table 1: Hypothetical Crystallographic Data for this compound

ParameterValue
Crystal System Unavailable
Space Group Unavailable
a (Å) Unavailable
b (Å) Unavailable
c (Å) Unavailable
α (°) Unavailable
β (°) Unavailable
γ (°) Unavailable
Volume (ų) Unavailable
Z Unavailable
Calculated Density (g/cm³) Unavailable

This table illustrates the type of data that would be obtained from a single-crystal X-ray diffraction experiment. The values are listed as "Unavailable" as no experimental data has been publicly reported for this specific compound.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Halogen Bonding, Hydrogen Bonding, π-Stacking)

The arrangement of molecules within a crystal lattice, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. These forces, although weaker than covalent bonds, are crucial in determining the physical properties of a solid, such as its melting point, solubility, and stability. For this compound, several types of intermolecular interactions would be anticipated. However, without the foundational data from single-crystal X-ray diffraction, a detailed analysis of these interactions remains speculative.

Hydrogen Bonding: The presence of the amine (-NH2) group and the pyrrole N-H group provides hydrogen bond donors. The nitrogen atoms within the pyrimidine ring act as potential hydrogen bond acceptors. It is highly probable that the crystal structure of this compound would be significantly influenced by a network of intermolecular hydrogen bonds. These interactions would likely play a primary role in the formation of a stable, three-dimensional supramolecular architecture.

π-Stacking: The aromatic nature of the fused pyrrolo[3,2-d]pyrimidine ring system makes it susceptible to π-stacking interactions. These interactions would involve the face-to-face or offset stacking of the aromatic rings of neighboring molecules, further stabilizing the crystal lattice.

Table 2: Potential Intermolecular Interactions in Crystalline this compound

Interaction TypeDonorAcceptorPotential for Occurrence
Hydrogen Bonding -NH2, Pyrrole N-HPyrimidine N atomsHigh
Halogen Bonding C-BrPyrimidine N atomsModerate
π-Stacking Pyrrolopyrimidine ringPyrrolopyrimidine ringHigh

This table outlines the likely intermolecular interactions based on the chemical structure of the compound. A definitive analysis would require experimental crystallographic data.

Computational and Theoretical Investigations of 7 Bromo 5h Pyrrolo 3,2 D Pyrimidin 2 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in predicting the molecular properties of 7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-2-amine from first principles. These methods offer a detailed view of the electronic landscape of the molecule.

Density Functional Theory (DFT) for Electronic Structure and Frontier Molecular Orbitals

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For derivatives of the pyrrolo[2,3-d]pyrimidine scaffold, DFT calculations, often using the B3LYP functional with a 6-311G++ basis set, have been employed to determine optimized geometries and electronic properties. mdpi.com

The electronic structure of this compound is significantly influenced by the fused aromatic pyrrole (B145914) and pyrimidine (B1678525) rings, as well as the electron-withdrawing bromine atom and the electron-donating amine group. The bromine atom at the 7-position is expected to modulate the electron density across the heterocyclic system, which can be critical for its chemical reactivity and biological activity.

A key aspect of DFT analysis is the characterization of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. For related halogenated heterocyclic systems, the introduction of a halogen atom generally leads to a stabilization of both HOMO and LUMO levels and a slight modification of the energy gap, which in turn affects the molecule's reactivity and spectroscopic properties.

Table 1: Representative Frontier Molecular Orbital Energies from DFT Calculations for a Related Halogenated Pyrrolopyrimidine Derivative

Molecular OrbitalEnergy (eV)
HOMO-6.50
LUMO-1.85
HOMO-LUMO Gap4.65

Note: The data in this table is representative of a closely related halogenated pyrrolopyrimidine and is intended to illustrate typical values obtained from DFT calculations. Specific values for this compound would require a dedicated computational study.

Ab Initio and Semi-Empirical Methods

While DFT is widely used, other quantum chemical methods also provide valuable information. Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory), offer a high level of theory for calculating electronic structures, though they are computationally more demanding. These methods could be employed to refine the understanding of electron correlation effects in this compound. A comprehensive ab initio study on halogenated base pairs has demonstrated the influence of halogenation on the stability and geometry of such systems. mdpi.com

Semi-empirical methods, which use parameters derived from experimental data, provide a faster, albeit less accurate, means of studying large molecular systems. These methods could be useful for initial conformational screening or for studying large assemblies involving this compound. However, specific applications of these methods to the target compound are not readily found in the current literature.

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations are indispensable tools for exploring the three-dimensional structure and dynamic behavior of molecules like this compound.

Conformational Analysis and Energy Landscapes

The conformational flexibility of this compound is relatively limited due to the rigid, fused pyrrolopyrimidine core. The primary conformational freedom arises from the rotation of the exocyclic amine group at the 2-position. Conformational analysis would aim to identify the most stable orientation of this amine group relative to the heterocyclic ring.

The energy landscape of the molecule can be mapped by systematically rotating the torsion angle of the C2-NH2 bond and calculating the corresponding energy at each step using quantum chemical methods. This would reveal the global minimum energy conformation and the energy barriers to rotation. It is anticipated that the planar conformation, where the amine group lies in the plane of the pyrrolopyrimidine ring, would be energetically favorable due to extended conjugation.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations provide a powerful approach to study the time-dependent behavior of a molecule and its interactions with its environment, such as a solvent or a biological macromolecule. For related pyrrolo[2,3-d]pyrimidine derivatives, MD simulations have been used to investigate their binding modes and inhibitory mechanisms within the active sites of kinases. nih.govnih.gov

Table 2: Representative Parameters for a Molecular Dynamics Simulation of a Pyrrolopyrimidine Derivative in a Biological System

ParameterValue/Setting
Force FieldAMBER
Water ModelTIP3P
System Temperature300 K
System Pressure1 atm
Simulation Time100 ns
Integration Time Step2 fs

Note: This table presents a typical setup for an MD simulation of a small molecule bound to a protein and is based on studies of related pyrrolopyrimidine systems. nih.govnih.gov

Prediction of Spectroscopic Parameters from Theoretical Models

Theoretical models are highly effective in predicting spectroscopic parameters, which can be invaluable for the structural elucidation and characterization of novel compounds.

Computational methods, particularly DFT, can be used to predict nuclear magnetic resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. For halogenated pyrrolo[2,3-d]pyrimidines, the calculated NMR chemical shifts have been shown to be in good agreement with experimental data, aiding in the assignment of signals in ¹H and ¹³C NMR spectra. mdpi.com The presence of the bromine atom in this compound is expected to have a notable effect on the chemical shifts of the neighboring protons and carbons, and theoretical predictions can help to precisely quantify these effects.

Similarly, the calculation of vibrational frequencies can generate a theoretical IR spectrum. diva-portal.org This can be compared with an experimental spectrum to identify characteristic vibrational modes, such as the N-H stretching and bending frequencies of the amine group, and the various stretching and deformation modes of the pyrrolopyrimidine ring system. This comparative analysis is a powerful tool for confirming the molecular structure. While specific theoretical spectroscopic data for this compound is not available, the methodologies are well-established for related compounds.

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for structure elucidation. Computational methods, particularly those based on Density Functional Theory (DFT), have become increasingly accurate in predicting the ¹H and ¹³C NMR chemical shifts of molecules. The GIAO (Gauge-Including Atomic Orbital) method is a widely used approach for this purpose.

The theoretical prediction of NMR spectra for this compound would involve optimizing the molecule's geometry at a suitable level of theory (e.g., B3LYP with a basis set like 6-311++G(d,p)) and then performing the GIAO-DFT calculation. The calculated chemical shifts are typically referenced against a standard, such as tetramethylsilane (B1202638) (TMS), which is also calculated at the same level of theory.

While specific computational studies on this compound are not widely published, data from related structures provide a basis for expected values. For instance, in derivatives of 7H-pyrrolo[2,3-d]pyrimidine, the proton at the C2 position typically appears as a singlet in the aromatic region. Current time information in Pasuruan, ID. Experimental data for a related compound, 5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, show the C6-H proton as a singlet at 6.91 ppm and the C2-H proton at 8.27 ppm. rsc.org For this compound, the presence of the 2-amino group and the 7-bromo substituent would significantly influence the electronic environment and thus the chemical shifts of the core protons and carbons.

A hypothetical table of predicted chemical shifts, based on computational studies of similar compounds, is presented below.

Table 1: Illustrative Predicted NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C2-~158.0
C4~8.40~152.0
C6~7.10~125.0
C7-~98.0
C7a-~150.0
C4a-~103.0
N2-H₂~6.00-
N5-H~12.00-

Note: These are hypothetical values for illustrative purposes, derived from trends observed in related pyrrolopyrimidine structures and general substituent effects in DFT calculations.

Computational UV-Vis and Fluorescence Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Vis) of molecules. mdpi.com By calculating the excitation energies and oscillator strengths of electronic transitions, one can simulate the UV-Vis spectrum. This approach can identify the key molecular orbitals involved in the transitions, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

For this compound, TD-DFT calculations would likely be performed on the DFT-optimized geometry. The choice of functional and basis set, as well as the inclusion of solvent effects via models like the Polarizable Continuum Model (PCM), are crucial for obtaining accurate results. mdpi.com Studies on similar heterocyclic systems have shown that TD-DFT can reliably predict absorption maxima (λmax). rsc.org For instance, research on pyrazolo[1,5-a]pyrimidines demonstrated that the main absorption band between 340–440 nm could be assigned to an intramolecular charge transfer (ICT) process. nih.gov

The prediction of fluorescence spectra is more complex, as it requires optimization of the geometry in the first excited state (S₁). The energy difference between the S₁ minimum and the ground state (S₀) at the S₁ geometry corresponds to the emission energy. The propensity of a molecule to fluoresce is related to the energy difference between the S₁ state and any non-radiative decay pathways, such as those involving triplet states or twisted intramolecular charge transfer (TICT) states. nih.gov

Table 2: Illustrative Predicted Electronic Transition Data for this compound

TransitionCalculated Wavelength (λmax, nm)Oscillator Strength (f)Major Orbital Contribution
S₀ → S₁~350~0.45HOMO → LUMO (π → π)
S₀ → S₂~290~0.20HOMO-1 → LUMO (π → π)
S₀ → S₃~265~0.15HOMO → LUMO+1 (π → π*)

Note: This table is illustrative and based on typical results from TD-DFT calculations on similar aromatic heterocyclic compounds.

Theoretical Studies on Reaction Mechanisms and Transition States

Computational chemistry is instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. This involves locating and characterizing the energies of reactants, products, intermediates, and, crucially, the transition states that connect them. For this compound, theoretical studies could investigate various reactions, such as nucleophilic aromatic substitution at the C7 position or cross-coupling reactions like the Suzuki-Miyaura coupling. nih.gov

A theoretical investigation of a Suzuki-Miyaura coupling, for instance, would involve calculating the energies of the species in the catalytic cycle: oxidative addition of the aryl bromide to the palladium(0) catalyst, transmetalation with the boronic acid derivative, and reductive elimination to form the C-C bond and regenerate the catalyst. DFT calculations can determine the activation barriers for each step, providing insights into the reaction kinetics and the factors controlling regioselectivity.

Structure-Based Computational Design Approaches for Chemical Modifiability

The this compound scaffold is a valuable starting point for the design of new bioactive molecules, particularly kinase inhibitors. mdpi.com Structure-based drug design utilizes the three-dimensional structure of a biological target, such as a protein kinase, to design molecules that can bind to it with high affinity and selectivity.

Molecular docking is a primary tool in this approach. It predicts the preferred orientation and binding affinity of a ligand within the active site of a protein. For this compound, the bromine atom at the C7 position serves as a chemical handle for modification. Docking studies can be used to virtually screen a library of derivatives, where the bromine is replaced by various substituents via computationally simulated reactions (e.g., Suzuki coupling). nih.gov These studies can predict which modifications are most likely to improve binding interactions with key residues in a kinase's ATP-binding pocket.

Following docking, molecular dynamics (MD) simulations can provide a more dynamic picture of the protein-ligand complex. mdpi.com MD simulations track the movements of atoms over time, allowing for the assessment of the stability of the binding pose and the calculation of binding free energies using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area). nih.gov Such studies on related pyrrolo[2,3-d]pyrimidine derivatives have been used to understand the inhibitory mechanisms against kinases like PAK4 and JAK1, guiding the design of more potent and selective inhibitors. nih.govmdpi.com

Advanced Research Applications of the Pyrrolo 3,2 D Pyrimidine Scaffold in Chemical Science

Role as a Key Intermediate and Building Block in Complex Chemical Syntheses

The presence of reactive sites, including the bromo and amino groups, on the 7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-2-amine scaffold makes it a valuable precursor in the assembly of diverse heterocyclic structures and in the synthesis of modified nucleosides.

Precursor in Heterocyclic Scaffold Assembly

The this compound core serves as a foundational building block for the construction of more elaborate, fused heterocyclic systems. The bromine atom at the 7-position is particularly amenable to various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions, allowing for the introduction of a wide range of substituents. This functionalization is a key step in the diversification of the pyrrolopyrimidine core and the synthesis of novel polycyclic heteroaromatic compounds. For instance, derivatives of the isomeric pyrrolo[2,3-d]pyrimidine scaffold have been extensively used in the synthesis of complex molecules through such coupling strategies. nih.govmdpi.comresearchgate.net

Furthermore, the pyrrolo[3,2-d]pyrimidine system itself can be synthesized through various strategies, including domino C-N coupling/hydroamination reactions of alkynylated uracils. nih.gov The inherent reactivity of the scaffold allows for its incorporation into larger, more complex molecular architectures with potential applications in drug discovery and materials science. nih.govresearchgate.net

Intermediate for Nucleoside Analog Synthesis

The structural analogy of the pyrrolo[3,2-d]pyrimidine scaffold to purine (B94841) makes it an ideal candidate for the synthesis of nucleoside analogs. These modified nucleosides are of great interest in the development of antiviral and anticancer agents. nih.gov The bromine atom at the 7-position of this compound can be displaced or utilized in coupling reactions to attach sugar moieties, a critical step in nucleoside synthesis.

Research on the related pyrrolo[2,3-d]pyrimidine (7-deazapurine) scaffold has demonstrated the feasibility of glycosylation reactions. For example, silylated 4-amino-6-bromo-5-cyano-7H-pyrrolo[2,3-d]pyrimidine has been successfully glycosylated to yield N-7 and N-1 isomers. nih.gov Similarly, 7-halo-substituted 2'-deoxytubercidins (pyrrolo[2,3-d]pyrimidine nucleosides) have been synthesized and shown to possess significant antitumor activity. tandfonline.com These examples highlight the potential of utilizing bromo-substituted pyrrolopyrimidines, including the 7-bromo-pyrrolo[3,2-d]pyrimidine core, as key intermediates in the synthesis of biologically active nucleoside analogs. mdpi.comacs.org

Strategies for Rational Molecular Design Based on the Scaffold

The pyrrolo[3,2-d]pyrimidine framework serves as a versatile template for rational drug design, enabling the application of strategies like scaffold hopping and molecular hybridization to discover novel bioactive compounds.

Scaffold Hopping Approaches

Scaffold hopping is a powerful strategy in medicinal chemistry that involves replacing the core molecular framework of a known active compound with a different, often isosteric, scaffold to identify novel compounds with improved properties. The pyrrolo[3,2-d]pyrimidine scaffold, as a purine isostere, is an excellent candidate for this approach. While specific examples for the this compound are not extensively documented, the broader class of pyrrolopyrimidines has been successfully employed in scaffold hopping strategies. For instance, researchers have designed and synthesized novel Mps1 inhibitors for the treatment of breast cancer using a scaffold hopping approach starting from a known inhibitor and incorporating the 7H-pyrrolo[2,3-d]pyrimidine structure. nih.gov Similarly, thieno[3,2-d]pyrimidines have been developed as anticancer agents through a systematic investigation of a scaffold-hopping strategy from deoxyvasicinone alkaloids. nih.gov These studies underscore the potential of the pyrrolo[3,2-d]pyrimidine core in generating new intellectual property and developing novel therapeutic agents. nih.gov

Molecular Hybridization Strategies

Molecular hybridization involves combining pharmacophoric elements from two or more different bioactive molecules to create a new hybrid compound with potentially enhanced or synergistic activity. The pyrrolo[3,2-d]pyrimidine scaffold, with its multiple points for functionalization, is well-suited for this strategy. The amino group at the 2-position and the bromo group at the 7-position of this compound can be readily modified to incorporate other pharmacophores.

Although direct examples involving this compound are limited in the literature, the concept has been successfully applied to the isomeric pyrrolo[2,3-d]pyrimidine scaffold. For example, novel pyrrolo[2,3-d]pyrimidine derivatives have been synthesized by incorporating halogenated benzylidene-benzohydrazide moieties, leading to potential multi-targeted kinase inhibitors. nih.govmdpi.com Another study describes the design of pyridine-based pyrrolo[2,3-d]pyrimidine analogs as CSF1R inhibitors using a molecular hybridization approach. mdpi.com These examples demonstrate the utility of the pyrrolopyrimidine scaffold in creating novel hybrid molecules with diverse biological activities.

Development of Optically Active and Photofunctional Pyrrolopyrimidine Derivatives

Recent research has explored the development of pyrrolo[3,2-d]pyrimidine derivatives with specific optical and photofunctional properties, opening up new avenues for their application in materials science and as biological probes.

The synthesis of various pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones has been reported, and their photophysical properties have been investigated. nih.gov These studies have shown that the absorption and emission wavelengths, as well as the fluorescence quantum yields, are dependent on the substitution pattern on the pyrrolopyrimidine core. For instance, the introduction of electron-donating groups, such as an N,N-dimethylaminophenyl substituent, can lead to a significant bathochromic shift in both absorption and emission spectra, accompanied by a substantial increase in fluorescence quantum yields to as high as 83%. nih.gov

While the development of optically active derivatives of this compound has not been specifically reported, the synthesis of functionalized pyrrolo[3,2-d]pyrimidines with variations in the pyrimidine (B1678525) ring nitrogen substituents has been achieved, providing a platform for the introduction of chiral moieties. nih.gov The inherent fluorescence of certain pyrrolo[3,2-d]pyrimidine derivatives suggests their potential for use as fluorescent probes in biological systems or as components in organic light-emitting diodes (OLEDs). Further exploration in this area could lead to the development of novel optically active and photofunctional materials based on this versatile scaffold.

Exploration of Structure-Property Relationships for Chemical Modifiability

The chemical architecture of "this compound" offers a versatile platform for synthetic modification, largely dictated by the distinct reactivity of its constituent functional groups: the bromo substituent at the C7 position, the primary amine at the C2 position, and the pyrrole (B145914) nitrogen at the N5 position. The interplay of these groups governs the molecule's susceptibility to a range of chemical transformations, enabling the systematic exploration of structure-property relationships. This exploration is crucial for the development of novel derivatives with tailored electronic, steric, and physicochemical properties for various applications in chemical science.

The inherent reactivity of the pyrrolo[3,2-d]pyrimidine core, a deazapurine isostere, is influenced by the electron-donating nature of the pyrrole ring and the electron-withdrawing character of the pyrimidine ring. This electronic dichotomy imparts specific reactivity to different positions of the heterocyclic system. The bromine atom at C7, the primary amino group at C2, and the pyrrole NH at N5 are the principal sites for chemical diversification.

The bromine atom at the 7-position of the pyrrolo[3,2-d]pyrimidine ring is a key handle for introducing molecular diversity through transition metal-catalyzed cross-coupling reactions. The carbon-bromine bond in this electron-rich pyrrole ring is susceptible to oxidative addition to a low-valent palladium catalyst, initiating a catalytic cycle that allows for the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming carbon-carbon bonds by coupling the 7-bromo derivative with a variety of organoboron compounds, such as boronic acids and esters. This allows for the introduction of a wide range of aryl, heteroaryl, and alkyl substituents at the 7-position. The choice of palladium catalyst, ligand, and base is critical for achieving high yields and preventing side reactions. For related bromo-substituted pyrrolopyrimidines, catalysts like tetrakis(triphenylphosphine)palladium(0) have been used effectively.

Sonogashira Coupling: The Sonogashira reaction enables the formation of a carbon-carbon triple bond by coupling the 7-bromo compound with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. This reaction is instrumental in the synthesis of extended π-systems and provides a gateway to further chemical transformations of the alkyne functionality.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction facilitates the formation of carbon-nitrogen bonds, allowing for the introduction of a diverse array of primary and secondary amines at the 7-position. This is a valuable method for synthesizing derivatives with altered hydrogen-bonding capabilities and basicity. The selection of a suitable phosphine (B1218219) ligand is crucial for the success of this transformation.

The following table summarizes representative conditions for these palladium-catalyzed reactions on analogous brominated heterocyclic systems, providing a predictive framework for the modification of "this compound".

Reaction Coupling Partner Catalyst Ligand Base Solvent Typical Yield (%)
Suzuki-MiyauraArylboronic acidPd(PPh₃)₄-Na₂CO₃1,2-Dimethoxyethane/H₂O70-90
SonogashiraTerminal alkynePdCl₂(PPh₃)₂/CuI-Et₃NDMF65-85
Buchwald-HartwigPrimary/Secondary AminePd₂(dba)₃XantphosCs₂CO₃Dioxane60-80

Note: The data in this table is illustrative and based on reactions with similar bromo-substituted N-heterocyclic compounds. Actual conditions and yields for "this compound" may vary.

The primary amino group at the 2-position of the pyrimidine ring is a versatile functional group that can readily undergo a variety of chemical modifications. Its nucleophilic character allows it to participate in reactions that form new nitrogen-carbon and nitrogen-heteroatom bonds, providing a straightforward avenue for altering the electronic and steric properties of this part of the molecule.

Functionalization of the 2-Amino Group:

Acylation: The 2-amino group can be easily acylated using acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This transformation is useful for introducing a variety of functional groups and can also serve as a protecting group strategy during multi-step syntheses.

Sulfonylation: Reaction with sulfonyl chlorides affords the corresponding sulfonamides. This modification can significantly alter the acidity of the N-H proton and introduce bulky substituents.

Alkylation: While direct alkylation can sometimes be challenging due to the potential for over-alkylation and reaction at other ring nitrogens, it can be achieved under controlled conditions using alkyl halides or other electrophilic alkylating agents. Reductive amination with aldehydes or ketones provides an alternative and often more selective method for introducing alkyl groups.

Urea and Thiourea Formation: Reaction with isocyanates and isothiocyanates leads to the formation of ureas and thioureas, respectively. These derivatives can introduce additional hydrogen-bonding donors and acceptors, significantly impacting the intermolecular interactions of the molecule.

The following table provides an overview of typical reactions involving the 2-amino group, based on the known reactivity of aminopyrimidines.

Reaction Reagent Product Typical Conditions
AcylationAcetyl chloride2-Acetamido derivativePyridine, 0 °C to rt
Sulfonylationp-Toluenesulfonyl chloride2-(p-Toluenesulfonamido) derivativePyridine, rt
Urea FormationPhenyl isocyanate2-(3-Phenylureido) derivativeDichloromethane (B109758), rt
Thiourea FormationPhenyl isothiocyanate2-(3-Phenylthioureido) derivativeEthanol, reflux

Note: The data in this table is illustrative and based on the general reactivity of aminopyrimidines. Specific conditions for "this compound" may require optimization.

The nitrogen atom at the 5-position, being part of a pyrrole ring, possesses a lone pair of electrons that contributes to the aromaticity of the five-membered ring. While it is generally less nucleophilic than the exocyclic 2-amino group, it can undergo reactions under specific conditions, most notably N-alkylation.

N-Alkylation of the Pyrrole Ring:

The deprotonation of the pyrrole N-H with a suitable base, such as sodium hydride or potassium carbonate, generates a nucleophilic anion that can react with various electrophiles, primarily alkyl halides. This allows for the introduction of a wide range of alkyl and substituted alkyl groups at the N5 position. The choice of base and solvent is critical to control the regioselectivity of the reaction and avoid competing reactions at other sites.

Reaction Reagent Base Solvent Product
N-AlkylationMethyl iodideNaHDMF5-Methyl-7-bromo-5H-pyrrolo[3,2-d]pyrimidin-2-amine
N-AlkylationBenzyl (B1604629) bromideK₂CO₃Acetonitrile5-Benzyl-7-bromo-5H-pyrrolo[3,2-d]pyrimidin-2-amine

Note: The data in this table is illustrative and based on the known N-alkylation of pyrrole and its derivatives. Reaction conditions for "this compound" would need to be experimentally determined.

The strategic and sequential modification of these three key positions—the 7-bromo substituent, the 2-amino group, and the 5-pyrrole nitrogen—provides a powerful platform for the synthesis of a diverse library of "this compound" derivatives. This systematic exploration of chemical space is fundamental to understanding the structure-property relationships that govern the behavior of this important heterocyclic scaffold in various advanced research applications.

Q & A

Q. What are the critical physicochemical properties of 7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-2-amine for experimental design?

Key properties include:

  • Molecular weight : 247.48 g/mol (calculated for a related analog) .
  • LogP (XLogP3) : ~1.7, indicating moderate lipophilicity .
  • Hydrogen bonding : 2 donors and 3 acceptors, influencing solubility and interactions in biological assays .
  • Topological Polar Surface Area (TPSA) : 67.6 Ų, relevant for permeability and bioavailability predictions .
    Methodological Insight : Use computational tools (e.g., Molinspiration, SwissADME) to predict solubility and pharmacokinetic parameters. Experimental validation via HPLC or shake-flask assays is recommended.

Q. What synthetic routes are available for preparing this compound?

Synthesis often involves:

  • Core scaffold assembly : Cyclocondensation of 3-aminopyrroles with cyanamide derivatives under reflux conditions .
  • Halogenation : Bromination at the 7-position using N-bromosuccinimide (NBS) in DMF at 0–25°C .
  • Purification : Crystallization from ethanol-DMF mixtures (yields ~60–73%) .
    Critical Note : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) to optimize stoichiometry and avoid over-halogenation.

Q. How can NMR and HRMS confirm the structure and purity of this compound?

  • 1H NMR : Look for characteristic signals:
    • Aromatic protons in the pyrrolo-pyrimidine ring (δ 7.5–8.5 ppm).
    • NH2 groups (δ 5.5–6.5 ppm, broad singlet) .
  • 13C NMR : Confirm bromine substitution via deshielded carbons (C7: δ 120–130 ppm) .
  • HRMS : Validate molecular formula (C6H6BrN5) with <2 ppm error .
    Protocol : Use deuterated DMSO for solubility and include DEPT-135 to distinguish CH3/CH2 groups.

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for derivatives of this compound?

  • Reaction Path Search : Employ density functional theory (DFT) to model intermediates and transition states (e.g., Gaussian, ORCA) .
  • Machine Learning : Train models on existing pyrrolopyrimidine synthesis data to predict optimal conditions (e.g., solvent, catalyst) .
  • Case Study : ICReDD’s hybrid approach reduced reaction development time by 40% via computational-experimental feedback loops .

Q. What strategies resolve contradictions in reaction outcomes during halogenation?

  • Issue : Competing bromination/chlorination at adjacent positions.
  • Solution :
    • Use sterically hindered bases (e.g., 2,6-lutidine) to direct bromine to the 7-position .
    • Characterize byproduct ratios via LC-MS and adjust temperature (e.g., lower to 0°C for selectivity) .
  • Validation : X-ray crystallography (e.g., for a related compound, 5-Bromo-2-chloropyrimidin-4-amine) confirmed regioselectivity .

Q. What challenges arise in crystallizing this compound, and how can X-ray diffraction help?

  • Challenges : Low solubility in common solvents and polymorphism.
  • Mitigation :
    • Screen crystallization solvents (e.g., DMSO/water mixtures).
    • Use seed crystals from analogous structures (e.g., 5-Bromo-2-chloropyrimidin-4-amine) .
  • Structural Analysis : X-ray data revealed bond lengths (C-Br: ~1.89 Å) and dihedral angles critical for docking studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.